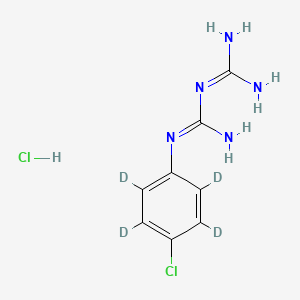

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is a deuterium-labeled compound, specifically the deuterium-labeled form of 1-(4-Chlorophenyl)biguanide Hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride involves the incorporation of deuterium into the parent compound, 1-(4-Chlorophenyl)biguanide Hydrochloride. The process typically starts with the preparation of the deuterium-labeled precursor, followed by a series of chemical reactions to introduce the biguanide moiety. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium gas and deuterated solvents is common in the industrial synthesis to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield deuterium-labeled amines .

Applications De Recherche Scientifique

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new drugs and in quality control processes.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart. The exact molecular pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Chlorophenyl)biguanide Hydrochloride: The non-deuterium-labeled form of the compound.

1-(3-Chlorophenyl)biguanide Hydrochloride: A similar compound with a different position of the chlorine atom on the phenyl ring.

1-(4-Bromophenyl)biguanide Hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and pathways, making it a valuable tool in scientific research .

Activité Biologique

1-(4-Chlorophenyl)biguanide-d4 hydrochloride is a deuterated derivative of biguanide, a compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H7D4Cl2N5

- Molecular Weight : 252.14 g/mol

- CAS Number : 1794816-89-9

This compound exhibits its biological effects primarily through interactions with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR signaling pathways, influencing cellular responses related to inflammation and pain .

- Cell Cycle Regulation : The compound may affect cell cycle progression and apoptosis, indicating potential use in cancer therapy .

- Antimicrobial Activity : It demonstrates significant activity against various pathogens, suggesting its potential as an antimicrobial agent .

Antimicrobial Effects

This compound has been investigated for its antibacterial and antifungal properties. Research indicates that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Properties

Studies have highlighted its role in modulating inflammatory responses. By acting on specific inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial counts compared to control groups, indicating strong antibacterial activity.

- Inflammation Modulation :

- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease.

Data Tables

Propriétés

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H/i1D,2D,3D,4D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSLMFLGYXGIF-FOMJDCLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=C(N)N=C(N)N)[2H])[2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.